molecular formula C15H21N3O2S B6077916 N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B6077916
M. Wt: 307.4 g/mol
InChI Key: JKSRBQHCWDJJTC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based compound featuring a 4-methyl-substituted thiazole core. At position 2, it bears a (3-methylbutyl)amino group, while position 5 is functionalized with a carboxamide moiety linked to a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-10(2)6-7-16-15-18-11(3)13(21-15)14(19)17-9-12-5-4-8-20-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSRBQHCWDJJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

Post-cyclization, the 2-chloro intermediate (from Hantzsch synthesis) reacts with 3-methylbutylamine in dimethylformamide (DMF) at 60°C for 12 hours. This substitutes chlorine with the amine, yielding 78% product.

Direct Amination During Cyclization

The base-promoted method incorporates the amine directly via isocyanide participation, eliminating separate amination steps. This reduces reaction time to 2 hours and improves atom economy.

Regioselectivity and Mechanistic Insights

Density functional theory (DFT) studies from rationalize the regioselectivity in base-promoted cyclizations. The isocyanide’s nucleophilic carbon preferentially attacks the electrophilic thiocarbonyl carbon of the dithioate, directing the 2-amino and 4-methyl groups to their respective positions. Computational models align with experimental X-ray data, confirming the thiazole substitution pattern.

Industrial Scalability and Environmental Considerations

Solvent Selection

The patent emphasizes using low-water (<5%) organic solvents (e.g., 2-propanol, methanol) to minimize side reactions. Industrial protocols adopt continuous flow reactors to enhance mixing and heat transfer, achieving kilogram-scale production with 86% yield.

Waste Reduction

Recycling unreacted MCA (monochloroacetaldehyde) and thiourea via distillation reduces raw material costs by 22%. Additionally, microwave-assisted synthesis (60°C, 30 min) cuts energy use by 40% compared to conventional heating .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and key analogs:

Table 1: Comparative Analysis of Thiazole-5-Carboxamide Derivatives

Compound Name Core Structure R1 (Position 2) R2 (Carboxamide) Biological Activity Key References
Target Compound 4-methyl-thiazole-5-carboxamide (3-methylbutyl)amino N-(furan-2-ylmethyl) Not specified -
N-cyclopentyl analog 4-methyl-thiazole-5-carboxamide (3-methylbutyl)amino N-cyclopentyl Not specified
Dasatinib (BMS-354825) Thiazole-5-carboxamide Pyrimidinylamino N-(2-chloro-6-methylphenyl) Pan-Src kinase inhibitor
4-Methyl-N-(5-morpholinomethyl-thiazol-2-yl)benzamide 4-methyl-thiazole-5-carboxamide Morpholinomethyl N-(pyridin-3-yl) Anticancer (HepG-2, IC50: ~1.6–2.0 µg/mL)
N-(4-substituted-thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide Substituted phenyl Thiazol-2-yl Narrow-spectrum antibacterial

Key Comparisons

Structural Variations and Physicochemical Properties Furan vs. Cyclopentyl (): The target compound’s furan-2-ylmethyl group is less lipophilic than the cyclopentyl substituent in its closest analog. This difference may enhance solubility and metabolic stability due to the furan’s oxygen atom, which can participate in hydrogen bonding . Thiazole vs. The nitro group in these analogs confers electrophilicity, which may enhance antibacterial activity but increase metabolic liability .

Biological Activity Kinase Inhibition (): Dasatinib’s pyrimidinylamino and chloro-methylphenyl groups enable potent pan-Src kinase inhibition (IC50 < 1 nM). In contrast, the target compound’s furan and branched alkylamine substituents may shift activity toward other kinase families or non-kinase targets, though empirical data are needed . Anticancer Potential (): Thiazole-carboxamides with pyridinyl or morpholinomethyl groups exhibit nanomolar cytotoxicity against HepG-2 cells. The target compound’s furan group may modulate cell permeability or target engagement compared to these analogs .

Synthesis and SAR Coupling Strategies (): The target compound likely employs carboxamide coupling via HATU or similar reagents, akin to dasatinib’s synthesis. Substituent bulk (e.g., 3-methylbutyl vs. morpholinomethyl) influences reaction yields and purification challenges . SAR Trends: Bulky, hydrophobic groups at position 2 (e.g., 3-methylbutyl) may enhance membrane permeability, while polar substituents (e.g., morpholinomethyl) improve solubility. The furan’s balance of lipophilicity and hydrogen-bonding capacity could optimize bioavailability .

Research Findings and Implications

  • Antibacterial vs. Anticancer Profiles: Nitrothiophene carboxamides () target bacterial enzymes, whereas thiazole-carboxamides () show anticancer activity.
  • Kinase Selectivity: Dasatinib’s clinical success underscores the thiazole-carboxamide scaffold’s versatility. Modifying the carboxamide substituent (e.g., furan vs. chloro-phenyl) could redirect selectivity toward understudied kinases .

Q & A

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Hurdles :
  • Purification : Column chromatography is time-intensive; switch to flash chromatography .
  • Cost : Replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives .

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